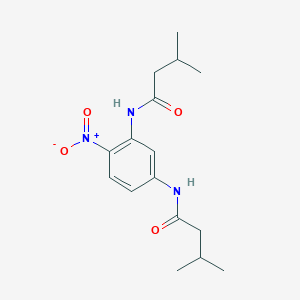amino]methyl}phenol](/img/structure/B4007271.png)
2-{[[(1-cyclohexyl-3-piperidinyl)methyl](3-pyridinylmethyl)amino]methyl}phenol
Übersicht
Beschreibung
2-{[[(1-cyclohexyl-3-piperidinyl)methyl](3-pyridinylmethyl)amino]methyl}phenol is a useful research compound. Its molecular formula is C25H35N3O and its molecular weight is 393.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.278012748 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
The compound 2-{[(1-cyclohexyl-3-piperidinyl)methylamino]methyl}phenol is a subject of interest in various scientific research areas. Although the exact compound was not directly found in the search, related research involving similar compounds offers insight into potential applications and the nature of scientific inquiry surrounding such chemicals. Below are summaries of research findings related to compounds with structural similarities or functionalities that might provide context or insight into the applications of the compound .
Catalytic Activities and Chemical Synthesis
- Studies on cis-dioxomolybdenum(VI) complexes involving similar ligands have demonstrated catalytic activities in oxidation reactions, suggesting potential applications in organic synthesis and industrial processes. The research highlighted the preparation of new cis-dioxomolybdenum(VI) complexes using aminoalcohol phenol ligands, showcasing their ability to catalyze epoxidation and sulfoxidation reactions, which are pivotal in the synthesis of various organic compounds (Hossain et al., 2017).
Structural and Tautomeric Studies
- Investigations into the structure and tautomerism of Schiff bases, including compounds with pyridyl and phenolic components, reveal insights into intramolecular hydrogen bonding and the stability of various tautomeric forms. These studies are essential for understanding the chemical behavior and reactivity of related compounds, which could impact their application in drug design and material science (Nazır et al., 2000).
Enamine Chemistry and Reduction Reactions
- Enamine derivatives of cyclohexanone and similar structures have been synthesized and reduced, exploring pathways to α,β-unsaturated aldehydes and other key organic intermediates. Such research underscores the versatility of these compounds in synthetic organic chemistry, providing routes to diverse chemical structures (Carlsson & Lawesson, 1982).
Catalysis and Molecular Modeling
- A novel asymmetric di-Ni(II) system involving phenol-based ligands has shown high efficiency as a functional model for phosphodiesterase, indicating potential applications in biomimetic catalysis and the design of enzyme mimetics. Such studies contribute to the development of catalysts for specific biochemical reactions, with implications for pharmaceuticals and biotechnology (Dalton transactions, 2011).
Antioxidant and Biological Activity
- The antioxidant properties of alkylaminophenol compounds, as indicated by theoretical and experimental analyses, suggest potential applications as biologically active drugs. Research into these compounds' structural and electronic properties could inform the development of new therapeutics with antioxidant capabilities (Ulaş, 2020).
Eigenschaften
IUPAC Name |
2-[[(1-cyclohexylpiperidin-3-yl)methyl-(pyridin-3-ylmethyl)amino]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O/c29-25-13-5-4-10-23(25)20-27(17-21-8-6-14-26-16-21)18-22-9-7-15-28(19-22)24-11-2-1-3-12-24/h4-6,8,10,13-14,16,22,24,29H,1-3,7,9,11-12,15,17-20H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKBCLGNKHSZCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCC(C2)CN(CC3=CN=CC=C3)CC4=CC=CC=C4O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17-(3,5-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4007194.png)
![N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}valine](/img/structure/B4007214.png)
![1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B4007227.png)

![N-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4007234.png)



![N-(3,4-dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4007257.png)
![methyl 3-[(4-chlorobenzyl)amino]-2-cyclopentyl-3-oxopropanoate](/img/structure/B4007276.png)

![phenyl 2-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoyl]oxy}benzoate](/img/structure/B4007279.png)
![4-{[2-(3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B4007284.png)
![[1-(2-chloro-3,4-dimethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B4007292.png)
